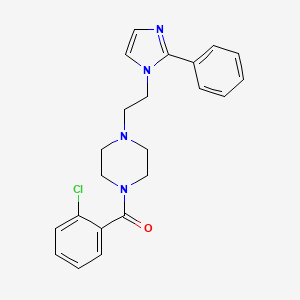
(2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chlorophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Patel et al. (2011) synthesized a series of amide derivatives including compounds similar to the requested chemical, which were screened for in vitro antimicrobial activity against bacteria and fungi. The study found variable and modest activity, indicating potential applications in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.
Synthesis and Characterization
- Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, demonstrating significant antibacterial and antifungal activities in vitro. This study highlights the broad-spectrum antimicrobial efficacy of compounds similar to the query chemical, offering insights into their potential therapeutic uses Gan, Fang, & Zhou, 2010.
Potential in Anticancer Research
- Hafez, El-Gazzar, & Al-Hussain (2016) explored novel pyrazole derivatives with potential antimicrobial and anticancer properties. Compounds synthesized in this study showed higher anticancer activity compared to reference drugs in certain cases, suggesting the potential of related compounds in cancer therapy Hafez, El-Gazzar, & Al-Hussain, 2016.
Novel Drug Development
- Jayasheela et al. (2018) conducted a comprehensive study on a promising anti-Candida agent, revealing its vibrational activities, electronic properties, and docking analyses. This research provides a detailed understanding of the compound's interactions at the molecular level, which could inform the development of new antifungal drugs Jayasheela et al., 2018.
Metal-Based Chemotherapy
- Navarro et al. (2001) synthesized new copper(II) and gold(I) complexes with clotrimazole and ketoconazole, examining their activity against Trypanosoma cruzi. This work suggests the potential of metal-based complexes, related to the queried compound, in treating tropical diseases like Chagas disease Navarro et al., 2001.
Mecanismo De Acción
Target of Action
Compounds containing an imidazole ring, such as this one, have been known to interact with a broad range of targets . These targets include various enzymes and receptors, contributing to the compound’s diverse biological activities .
Mode of Action
For instance, in some cases, they form hydrogen bonds with key amino acids in the active site of the target protein . This interaction can lead to changes in the protein’s function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad target profile . These pathways can include those involved in inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c23-20-9-5-4-8-19(20)22(28)27-16-13-25(14-17-27)12-15-26-11-10-24-21(26)18-6-2-1-3-7-18/h1-11H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKHQQQRCVOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2978641.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2978642.png)
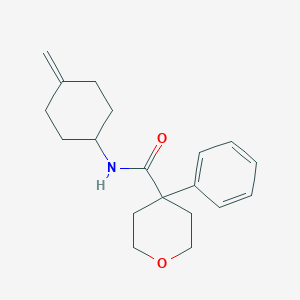
![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)
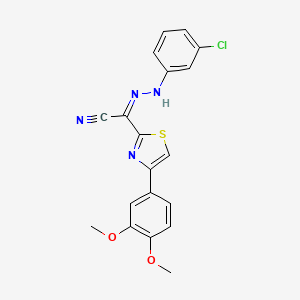

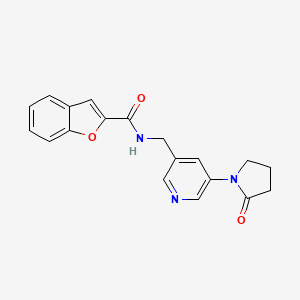
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2978654.png)


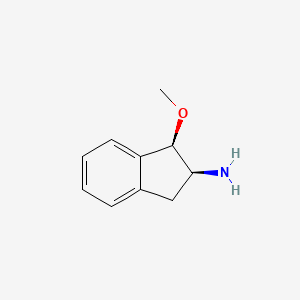

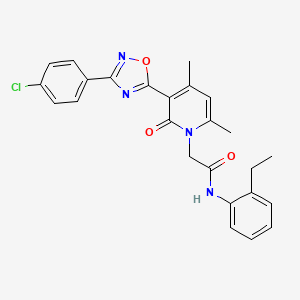
![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)